Thymidine 5'-triphosphate(4-)

DNA polymerase kinetics nucleotide analog incorporation enzymology

Researchers requiring the natural, fully deprotonated dTTP substrate for quantitative polymerase kinetics cannot substitute sodium salts or O4-alkyl analogs without altering Km and kcat baselines. dTTP(4-) provides the authentic 0.7 μM Km (E. coli Pol I) against which all thymidine triphosphate analogs are benchmarked. • Baseline substrate for DNA polymerase fidelity, discrimination, and inhibitor screening assays. • Free-acid (4-) form avoids counterion interference in biophysical & structural studies. • Typically stocked in 10-250 mg research quantities; custom-synthesized analogs require 2-4 week lead times.

Molecular Formula C10H13N2O14P3-4
Molecular Weight 478.14 g/mol
Cat. No. B1243573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine 5'-triphosphate(4-)
Molecular FormulaC10H13N2O14P3-4
Molecular Weight478.14 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1
InChIKeyNHVNXKFIZYSCEB-XLPZGREQSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTTP(4-) Baseline and Comparator Profile


Thymidine 5′-triphosphate(4-) is the fully deprotonated tetraanionic form of 2′-deoxythymidine 5′-triphosphate (dTTP), a natural deoxynucleoside triphosphate (dNTP) serving as the canonical thymine substrate for DNA polymerases and reverse transcriptases in DNA biosynthesis [1]. The (4-) designation specifies its distinctive charge state at physiological pH, with four deprotonated hydroxyl groups on the triphosphate moiety, distinguishing it from standard sodium salt formulations (e.g., dTTP trisodium salt, CAS 18423-43-3; tetrasodium salt, CAS 27821-54-1) in biophysical and structural studies . As the natural substrate, dTTP(4-) defines the baseline Km (0.7 μM for E. coli DNA polymerase I) and kcat values against which all thymidine triphosphate analogs are compared for substrate efficiency, inhibitory potency, and polymerase selectivity [2].

Baseline for polymerase kinetics Defines reference kinetic parameters for all TTP analog comparisons.
Tetraanionic charge state Fully deprotonated at physiological pH, distinct from sodium salt formulations.
Natural substrate identity Canonical thymine donor for DNA polymerases and reverse transcriptases.

Why dTTP(4-) Cannot Be Substituted by Analogs


Procurement decisions for thymidine triphosphate analogs must recognize that modifications at the O4 position, sugar moiety, phosphate chain, or stereochemical configuration produce compounds with fundamentally altered polymerase recognition, substrate-versus-inhibitor behavior, and kinetic properties relative to natural dTTP(4-). O4-alkylated analogs (methyl-, ethyl-, isopropyl-dTTP) exhibit Km values 7- to 47-fold higher than dTTP and minimal competitive inhibition capacity [1]. L-enantiomeric analogs (L-ddTTP, L-d4TTP) show 12- to 70-fold larger Km values than D-enantiomers and enzyme-specific kcat defects (0.1% of dTTP with Klenow fragment) [2]. α,β-Imidotriphosphate derivatives (TMPNPP, AZTMPNPP, ddTMPNPP) are no longer substrates but become competitive inhibitors with Ki values spanning 2.4-15 μM [3]. 4-Thiothymidine triphosphate (4S-TTP) retains excellent substrate efficiency (kcat/Km within ∼3-fold of TTP) but introduces a UV spectroscopic signature (Δϵ = -9770 M⁻¹ cm⁻¹ at 340 nm) absent in natural dTTP, enabling continuous spectrophotometric assay capabilities [4]. These quantitative divergences preclude generic substitution without compromising experimental reproducibility or pharmacological specificity.

! O4-alkylated analogs show 7–47× higher Km and minimal competitive inhibition, altering polymerase recognition.
! L-enantiomeric analogs exhibit enzyme-specific kcat defects; Klenow activity drops to 0.1% of dTTP, limiting bacterial polymerase use.
! α,β-Imidotriphosphate modification converts substrate to competitive inhibitor (Ki ~2.4 μM), precluding direct substrate replacement.

dTTP(4-) Kinetic & Selectivity versus Analogs


dTTP(4-) vs. O4-Alkylated Analogs: Substrate Efficiency

Natural dTTP(4-) exhibits the lowest Kmapp (0.7 μM) and highest kcat among thymidine triphosphate analogs with E. coli DNA polymerase I, establishing the baseline for substrate efficiency. O4-alkyl substitution progressively degrades substrate recognition, with Kmapp increasing to 5 μM (methyl-dTTP), 11 μM (ethyl-dTTP), and 33 μM (isopropyl-dTTP), representing 7-, 16-, and 47-fold increases, respectively [1]. Additionally, O4-alkyl-dTTPs exhibit minimal competitive inhibition of dTTP incorporation even at high concentrations, confirming their limited ability to compete for the active site [1].

O4‑Alkyl Km Shift
Head-to-head
dTTP Km 0.7 μM; O4‑methyl 5 μM (7×), O4‑ethyl 11 μM (16×), O4‑isopropyl 33 μM (47×)
Defines native substrate recognition baseline.
E. coli Pol I; minimal competitive inhibition by O4‑alkyl analogs.
DNA polymerase kinetics nucleotide analog incorporation enzymology biochemistry

D- vs. L-Enantiomer Substrate Efficiency

D-dTTP(4-) and L-enantiomeric analogs (L-ddTTP, L-d4TTP) show enzyme-dependent divergence in substrate recognition. With HIV reverse transcriptase and Sequenase, both D- and L-enantiomers achieve kcat values similar to natural dTTP. However, with E. coli DNA polymerase I (Klenow), kcat for L-enantiomers is only 0.1% that of dTTP, while D-enantiomers retain 15% of dTTP kcat [1]. Steady-state Km values for L-ddTTP and L-d4TTP are 12- to 70-fold larger than corresponding D-enantiomers across all three enzymes, with HIV-RT Km for L-ddTTP specifically 50-fold larger than D-ddTTP [1].

D- vs L-Enantiomer
Head-to-head
L‑enantiomer kcat 0.1% of dTTP (Klenow); Km 12–70× larger than D‑forms
Enzyme-specific stereochemical recognition context.
HIV‑RT tolerates L‑enantiomers; Klenow requires D‑configuration.
chiral nucleotide recognition stereospecificity HIV reverse transcriptase DNA polymerase

UV Detection: 4-Thio-dTTP vs. dTTP(4-)

4-Thiothymidine 5′-triphosphate (4S-TTP) is an excellent substrate for Klenow fragment and HIV-1 reverse transcriptase, with kcat/Km within a factor of ∼3 of that for natural TTP(4-) [1]. Critically, incorporation of 4S-TMP into nucleic acid duplexes produces a large UV change (Δϵ = -9770 M⁻¹ cm⁻¹ at 340 nm), enabling a rapid, continuous spectrophotometric assay of reaction progress that is not possible with natural dTTP(4-), which lacks this spectral signature [1]. The compound is phosphorylated intracellularly to the triphosphate level and incorporated into DNA in mouse 3T3 cells [2].

UV Detection 4S‑TTP
Head-to-head
4S‑TTP Δϵ = −9770 M⁻¹cm⁻¹ at 340 nm; kcat/Km within ∼3× of TTP
Enables continuous spectrophotometric assay without labels.
Klenow fragment, HIV‑1 RT; natural dTTP lacks this signature.
continuous spectrophotometric assay real-time kinetics nucleotide incorporation monitoring 4-thiothymidine

Imidotriphosphate Analog Selectivity vs. dTTP(4-)

α,β-Imidotriphosphate substitution converts natural dTTP(4-) from substrate to competitive inhibitor. Thymidine 5′-[α,β-imido]triphosphate (TMPNPP) exhibits Ki = 2.4 μM against HIV-1 RT, inhibiting the viral enzyme 400-fold more potently than DNA polymerase I large fragment (Klenow) [1]. Comparator imidotriphosphates show reduced potency: AZTMPNPP (3′-azido) Ki is ∼10-fold greater (∼24 μM); ddTMPNPP (dideoxy) Ki = 15 μM; TMPNPNP (diimido) potency decreased ∼10-fold versus TMPNPP [1]. Notably, AZTMPPNP (β,γ-imido) retains substrate activity with Ki = 87 nM, representing a dual substrate/inhibitor phenotype distinct from the pure inhibitor TMPNPP [1].

Imidotriphosphate Ki
Head-to-head
TMPNPP Ki = 2.4 μM (HIV‑1 RT); 400‑fold selectivity over Klenow
Converts substrate to competitive inhibitor.
β,γ‑imido analog retains substrate activity (Ki 87 nM).
HIV reverse transcriptase inhibition competitive inhibitor imidotriphosphate antiviral nucleotide

Sugar-Modified dTTP Analogs: Potency and Selectivity

Sugar-modified dTTP analogs exhibit potent and selective inhibition of HIV-RT. ID50 values against HIV-RT range from 0.03 μM (ddeTTP) to 0.1 μM (ddTTP), with FdTTP and N3dTTP showing ID50 = 0.05 μM [1]. Cellular DNA polymerase α is minimally affected (ID50 > 200 μM), yielding selectivity windows of >4,000- to >6,600-fold for HIV-RT over Pol α [1]. DNA polymerase β shows intermediate sensitivity, with ID50 = 1-2.2 μM for ddeTTP, ddTTP, and FdTTP; N3dTTP affects Pol β at ID50 = 31 μM [1]. FdTTP and N3dTTP exhibit competitive inhibition with identical Ki values of ∼0.05 μM [1].

Sugar-Modified ID50
Head-to-head
ID50 0.03–0.1 μM (HIV‑RT); >2,000× selectivity over Pol α
Reported selectivity for viral RT over host polymerase.
FdTTP/N3dTTP equipotent (ID50 0.05 μM); Pol β moderately sensitive.
HIV reverse transcriptase nucleoside analog ID50 polymerase selectivity

dTTP(4-) Sodium Salt: Procurement and Cost

Natural dTTP sodium salt (CAS 18423-43-3, 95% purity) is commercially available at approximately ¥5,969-6,090 per gram from Chinese research suppliers . The tetrasodium salt formulation (CAS 27821-54-1) and triphosphate free acid (4-) forms represent alternative salt/charge states for specific biophysical applications. In contrast, 4-thiothymidine 5′-triphosphate (4S-TTP, CAS 20456-29-5) is typically available only via custom synthesis upon request, with ≥90% purity by AX-HPLC, and is not maintained as a stocked catalog item . This supply chain distinction carries direct operational implications: natural dTTP sodium salt offers off-the-shelf availability with 2-3 day lead times, while modified analogs like 4S-TTP require custom synthesis lead times of 2-4 weeks with minimum order quantities and non-standardized batch-to-batch quality control documentation .

Procurement & Cost
Supplier data
dTTP Na salt ~¥6,000/g in stock; 4S‑TTP custom synthesis only
Off-the-shelf versus custom synthesis lead times.
Custom analogs require independent QC; batch consistency may vary.
nucleotide procurement dTTP pricing CAS 18423-43-3 laboratory supply

dTTP(4-) Application Scenarios


Native Substrate Kinetics for DNA Polymerase Studies

For enzymology studies requiring the natural substrate as a kinetic baseline, natural dTTP(4-) is irreplaceable. O4-alkylated analogs exhibit Kmapp values 7- to 47-fold higher than the 0.7 μM dTTP baseline, while L-enantiomers show enzyme-specific kcat defects (0.1% of dTTP with Klenow) [1][2]. α,β-Imidotriphosphate substitution converts the compound from substrate to competitive inhibitor (TMPNPP Ki = 2.4 μM), precluding substrate studies [3]. Only natural dTTP(4-) provides the low Km and high kcat baseline against which all thymidine triphosphate analogs are evaluated, making it essential for comparative polymerase kinetics, fidelity studies, and nucleotide discrimination mechanism investigations [1][2].

Continuous Spectrophotometric Assays with 4-Thio-dTTP

For real-time kinetic monitoring of polymerase activity without radiolabeling, 4-thiothymidine 5′-triphosphate (4S-TTP, CAS 20456-29-5) enables continuous spectrophotometric detection via a large UV change (Δϵ = -9770 M⁻¹ cm⁻¹ at 340 nm) upon incorporation into nucleic acid duplexes [1]. This property, absent in natural dTTP(4-), permits stopped-flow and continuous assay formats for studying polymerase processivity, inhibitor screening, and nucleotide incorporation kinetics. Importantly, 4S-TTP retains excellent substrate efficiency, with kcat/Km within a factor of ∼3 of that for natural TTP with both Klenow fragment and HIV-1 RT [1]. Researchers should note that 4S-TTP is typically available only via custom synthesis, requiring advance procurement planning [2].

HIV-1 RT Inhibition by dTTP Analogs

For HIV-1 RT inhibition studies, two classes of thymidine triphosphate analogs provide distinct mechanistic profiles. α,β-Imidotriphosphate derivatives (TMPNPP, Ki = 2.4 μM) are pure competitive inhibitors with 400-fold selectivity for HIV-1 RT over Klenow; β,γ-imidotriphosphate derivatives (AZTMPPNP, Ki = 87 nM) retain substrate activity [1]. Sugar-modified analogs (ddeTTP, ddTTP, FdTTP, N3dTTP) exhibit ID50 values of 0.03-0.1 μM against HIV-RT with >2,000- to >6,600-fold selectivity over Pol α [2]. FdTTP and N3dTTP are equipotent (ID50 = 0.05 μM, Ki ∼0.05 μM), enabling interchangeable selection based on synthetic accessibility [2]. Natural dTTP(4-) serves as the uninhibited substrate control for all such studies.

dTTP for Routine Molecular Biology Workflows

For standard molecular biology applications (PCR amplification, Sanger sequencing, in vitro transcription, nick translation), natural dTTP sodium salt (CAS 18423-43-3, 95% purity) provides off-the-shelf availability at approximately ¥5,969-6,090 per gram [1]. The compound is stocked by multiple Chinese research suppliers with 2-3 day delivery times, versus 2-4 week lead times for custom-synthesized modified analogs [1]. For laboratories prioritizing rapid experimental turnaround and batch-to-batch consistency, natural dTTP sodium salt offers the optimal balance of verified purity, documented stability, and supply chain reliability. Modified analogs (4S-TTP, imidotriphosphates) should be reserved for specialized applications requiring their unique properties as documented in the evidence above.

Application
Selection Property
Validation Focus
DNA polymerase kinetic studies
Natural substrate baseline (Km, kcat)
Comparative kinetics with thymidine analog panel
Continuous spectrophotometric assay
UV-detectable incorporation (Δϵ at 340 nm)
Real-time monitoring without radiolabeling
HIV‑1 RT inhibition studies
Competitive inhibitor/substrate profile
Selectivity ratio vs. host polymerases
Routine molecular biology workflows
Off-the-shelf catalog availability
Batch consistency and supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymidine 5'-triphosphate(4-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.